Clorhidrato de 2-(Piperidin-4-iloxi)acetamida

Descripción general

Descripción

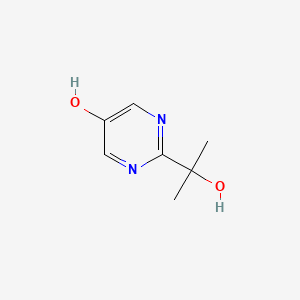

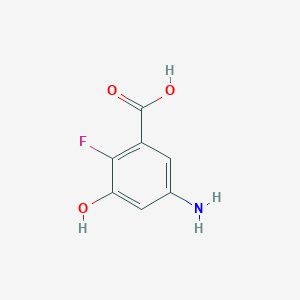

“2-(Piperidin-4-yloxy)acetamide hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yloxy)acetamide hydrochloride” includes a piperidine ring, an acetamide group, and a hydrochloride group . The InChI code for this compound is 1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Piperidin-4-yloxy)acetamide hydrochloride” were not found in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Aplicaciones Científicas De Investigación

Potente Inhibidor de la Hidrolasa de Epóxidos Soluble

“Clorhidrato de 2-(Piperidin-4-iloxi)acetamida” se ha identificado como un potente inhibidor de la hidrolasa de epóxidos soluble (sEH), una enzima que metaboliza los ácidos epoxieicosatrienoicos (EET), que son potentes mediadores antiinflamatorios endógenos . La inhibición de sEH se ha sugerido como una posible terapia para el tratamiento del dolor y las enfermedades inflamatorias .

Actividad Antiinflamatoria

Este compuesto ha mostrado efectos antiinflamatorios significativos. Un compuesto seleccionado de la misma serie mostró efectos antiinflamatorios con mayor efectividad que el sEHI de referencia, TPPU .

Estabilidad Microsomal Mejorada

En una serie relacionada de sEHI, la sustitución del grupo metilo en C-9 de la estructura policíclica por átomos de halógeno condujo a un aumento significativo en la estabilidad microsomal .

Papel en el Diseño de Fármacos

Los compuestos que contienen piperidina, como “this compound”, representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Juegan un papel significativo en la industria farmacéutica, con sus derivados presentes en más de veinte clases de productos farmacéuticos .

Método de Síntesis

La síntesis de “this compound” implica una reacción entre clorhidrato de ácido 2-(piperidin-4-il)acético y t-butil 4-fluorobenzoato en DMSO, seguido de la adición de K2CO3 .

Evaluación Biológica

La evaluación biológica de posibles fármacos que contienen la parte piperidina, como “this compound”, es un área de investigación activa . Esto incluye el descubrimiento de nuevos métodos sintéticos y la evaluación de su actividad farmacológica .

Safety and Hazards

The safety information available indicates that “2-(Piperidin-4-yloxy)acetamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-4-yloxy)acetamide hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mecanismo De Acción

Target of Action

The primary target of 2-(Piperidin-4-yloxy)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

2-(Piperidin-4-yloxy)acetamide hydrochloride acts as a potent inhibitor of sEH . By inhibiting sEH, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of endogenous EETs, enhancing their anti-inflammatory effects .

Biochemical Pathways

The inhibition of sEH by 2-(Piperidin-4-yloxy)acetamide hydrochloride affects the metabolic pathway of EETs . Normally, EETs are metabolized by sEH into dihydroxyeicosatrienoic acids . By inhibiting sEH, the compound prevents this metabolism, leading to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent anti-inflammatory mediators .

Result of Action

The inhibition of sEH by 2-(Piperidin-4-yloxy)acetamide hydrochloride leads to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent anti-inflammatory mediators . Therefore, the compound could potentially be used as a therapy for the treatment of pain and inflammatory diseases .

Análisis Bioquímico

Biochemical Properties

2-(Piperidin-4-yloxy)acetamide hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(Piperidin-4-yloxy)acetamide hydrochloride stabilizes EETs, thereby exerting anti-inflammatory effects. The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from metabolizing EETs .

Cellular Effects

2-(Piperidin-4-yloxy)acetamide hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by stabilizing EETs, which are involved in the regulation of inflammation and vascular function . The compound also impacts gene expression by modulating the activity of transcription factors that respond to EET levels. Additionally, 2-(Piperidin-4-yloxy)acetamide hydrochloride can alter cellular metabolism by affecting the balance of metabolites involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 2-(Piperidin-4-yloxy)acetamide hydrochloride involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of EETs to less active dihydroxyeicosatrienoic acids . The inhibition of sEH leads to increased levels of EETs, which exert anti-inflammatory effects by modulating signaling pathways and gene expression . The compound’s structure allows it to fit precisely into the enzyme’s active site, forming a stable complex that blocks enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperidin-4-yloxy)acetamide hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on sEH for several weeks, but gradual degradation can lead to reduced efficacy . In vitro studies have demonstrated that the compound’s stability is influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Piperidin-4-yloxy)acetamide hydrochloride vary with different dosages. At low doses, the compound effectively inhibits sEH and stabilizes EET levels, leading to anti-inflammatory effects . At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

2-(Piperidin-4-yloxy)acetamide hydrochloride is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids . This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and vascular function . The compound’s effects on metabolic flux and metabolite levels are primarily related to its impact on the sEH pathway .

Transport and Distribution

Within cells and tissues, 2-(Piperidin-4-yloxy)acetamide hydrochloride is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for cellular membranes . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on sEH . The localization of the compound within these tissues is critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(Piperidin-4-yloxy)acetamide hydrochloride is primarily within the cytoplasm, where it interacts with soluble epoxide hydrolase . The compound’s activity is influenced by its ability to reach the enzyme’s active site within the cytoplasm . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments . The precise localization of the compound is essential for its inhibitory effects on sEH and subsequent stabilization of EETs .

Propiedades

IUPAC Name |

2-piperidin-4-yloxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBXYIDTANDOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-81-7 | |

| Record name | 2-(piperidin-4-yloxy)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)

![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)